molecular formula C8H15NO2 B13190342 4-(2-Aminoethyl)-4-hydroxycyclohexan-1-one

4-(2-Aminoethyl)-4-hydroxycyclohexan-1-one

Cat. No.: B13190342
M. Wt: 157.21 g/mol
InChI Key: RXFBXBZPDYKYSH-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-4-hydroxycyclohexan-1-one (CAS 1515986-44-3) is a high-purity organic building block supplied at 95% purity for research and development applications . This compound, with a molecular formula of C8H15NO2 and a molecular weight of 157.21 g/mol, is part of a class of specialized chemicals used in the synthesis of more complex molecules . Such functionalized cyclohexanone derivatives are of significant value in medicinal chemistry and materials science as versatile precursors. The simultaneous presence of hydroxy, keto, and aminoethyl functional groups on the cyclohexane ring provides multiple, orthogonal sites for chemical modification and polymerization, which is particularly valuable for creating functionalized polymers . Researchers can utilize this compound in the development of novel biodegradable polymers, as ring-opening polymerization of orthogonally reactive monomers like this allows for the creation of materials with tailored properties without the need for protective groups . This product is intended for research and development use only and is not intended for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

4-(2-aminoethyl)-4-hydroxycyclohexan-1-one

InChI

InChI=1S/C8H15NO2/c9-6-5-8(11)3-1-7(10)2-4-8/h11H,1-6,9H2

InChI Key

RXFBXBZPDYKYSH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1=O)(CCN)O

Origin of Product

United States

Synthetic Methodologies and Strategies for 4 2 Aminoethyl 4 Hydroxycyclohexan 1 One

Retrosynthetic Analysis of the 4-(2-Aminoethyl)-4-hydroxycyclohexan-1-one Scaffold

A retrosynthetic analysis of this compound suggests several potential disconnections to simplify the target molecule into more readily available starting materials. The primary disconnections involve the carbon-carbon and carbon-nitrogen bonds that append the key functional groups to the cyclohexane (B81311) ring.

One logical approach is to disconnect the aminoethyl group, leading to a 4-hydroxy-4-(2-nitroethyl)cyclohexan-1-one or a related electrophilic precursor and a nitrogen-containing nucleophile. A further disconnection of the hydroxy group points towards a precursor such as 4-oxocyclohexan-1-one, which can undergo a nucleophilic addition. This leads to two main retrosynthetic pathways:

Pathway A: Disconnection of the C-N bond of the aminoethyl group, followed by disconnection of the C-C bond of the ethyl group, and finally, disconnection of the hydroxyl group. This strategy focuses on building the aminoethyl moiety onto a pre-formed 4-hydroxycyclohexanone (B83380) core.

Pathway B: Initial disconnection of the entire 4-(2-aminoethyl) group, leading to a 4-hydroxycyclohexan-1-one precursor. This simplifies the synthesis to the formation of the core followed by the introduction of the side chain.

Approaches to the 4-Hydroxycyclohexan-1-one Core Synthesis

The 4-hydroxycyclohexan-1-one core is a critical intermediate in the synthesis of the target molecule. researchgate.netchemsynthesis.comchemicalbook.comnih.gov Several methodologies have been developed for the synthesis of this and related functionalized cyclohexanone (B45756) derivatives.

One effective method for the synthesis of 4-hydroxycyclohexan-1-one involves the use of spiroketal or dioxaspiro compounds as protected forms of the ketone functionality. chemicalbook.com This strategy allows for selective reactions at other positions of the cyclohexane ring without interference from the ketone.

A typical reaction scheme involves the reduction of a readily available precursor like 1,4-dioxaspiro[4.5]decan-8-one. chemicalbook.com The ketone is protected as a ketal, and the subsequent reduction of a different functional group or introduction of a new one can be performed. The final step is the deprotection of the ketal to reveal the ketone, yielding the desired 4-hydroxycyclohexan-1-one. For instance, 1,4-dioxaspiro[4.5]decan-8-one can be reduced to 1,4-dioxaspiro[4.5]decan-8-ol, followed by acidic hydrolysis to yield 4-hydroxycyclohexan-1-one. chemicalbook.com The spiroketal moiety is a common feature in numerous natural products, and synthetic methodologies targeting these structures are well-established. rsc.org

PrecursorReagentsProductYield (%)
1,4-CyclohexanediolCerium (IV) ammonium (B1175870) nitrate, sodium bromate4-Hydroxycyclohexanone91
1,4-Dioxaspiro[4.5]decan-8-oneSodium borohydride (B1222165), followed by acid4-HydroxycyclohexanoneNot specified

This table presents examples of synthetic routes to the 4-hydroxycyclohexan-1-one core. chemicalbook.com

Grignard reactions are a powerful tool for the formation of carbon-carbon bonds and the introduction of functional groups onto a cyclohexanone scaffold. rsc.orgpearson.comnumberanalytics.comorganic-chemistry.orgchegg.com This reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of the cyclohexanone. pearson.comorganic-chemistry.org

In the context of synthesizing the target molecule, a Grignard reagent could be used to introduce the ethyl portion of the aminoethyl side chain, or a protected version thereof, to a 4-oxocyclohexanone precursor. For example, the reaction of a Grignard reagent with a ketone, such as cyclohexanone, results in the formation of a tertiary or secondary alcohol after an acidic workup. organic-chemistry.org The high reactivity and versatility of Grignard reagents make them suitable for the synthesis of a wide array of substituted cyclohexanones. numberanalytics.com

ReactantsProductKey Transformation
Cyclohexanone and Phenylmagnesium bromide1-Phenylcyclohexan-1-olNucleophilic addition of a Grignard reagent to a ketone. pearson.com
2-Aryl-cyclohexanones and various Grignard reagentstrans-2-Alkyl-6-aryl-cyclohexanonesSynthesis of disubstituted cyclohexanones. rsc.org

This table illustrates the application of Grignard reactions in the synthesis of functionalized cyclohexanones.

Dimerization reactions offer another strategic approach to constructing the cyclohexane core, often leading to polyfunctionalized products in a single step. numberanalytics.comresearchgate.net These reactions can proceed through various mechanisms, including pericyclic, radical, or ionic pathways. numberanalytics.com For instance, the Diels-Alder reaction, a type of pericyclic reaction, can form a cyclohexene (B86901) derivative which can be further functionalized. numberanalytics.com

Domino reactions, such as Michael-aldol sequences, are particularly effective for the rapid assembly of complex carbocyclic scaffolds. nih.gov These one-pot procedures can generate multiple stereocenters with high diastereoselectivity. nih.govnih.gov While not a direct route to 4-hydroxycyclohexan-1-one, these methods are invaluable for creating highly substituted cyclohexane precursors that could be subsequently converted to the desired core structure. The synthesis of polyfunctional cyclohexane bisamides from (-)-shikimic acid showcases the utility of building complex cyclohexane systems from chiral pool starting materials. mdpi.com

Reaction TypeStarting MaterialsProduct TypeKey Features
Michael-aldol domino reactionTrisubstituted Michael acceptors, β-keto ester nucleophilesPolyfunctional cyclohexanonesHigh diastereoselectivity, formation of multiple stereocenters. nih.gov
Diels-Alder reactionDiene and dienophileCyclohexene derivativeFormation of the six-membered ring in a single step. numberanalytics.com
Asymmetric Michael-Michael-1,2-additionβ-ketoester, β-nitrostyrene, α,α-dicyanoolefinFully substituted cyclohexanesEnantioselective synthesis with multiple stereocenters. nih.gov

This table summarizes dimerization and domino strategies for the synthesis of polyfunctional cyclohexanes.

Introduction of the Aminoethyl Moiety

Once the 4-hydroxycyclohexan-1-one core is established, the next critical step is the introduction of the aminoethyl moiety at the 4-position. This can be achieved through various amination strategies.

Several methods exist for the introduction of an amine group onto a cyclohexane ring. Reductive amination is a common and effective method for converting a ketone or aldehyde into an amine. pearson.com This process typically involves the reaction of the carbonyl compound with an amine in the presence of a reducing agent to form an imine intermediate, which is then reduced to the corresponding amine. pearson.com

For the synthesis of this compound, a precursor with a two-carbon electrophilic side chain at the 4-position of the 4-hydroxycyclohexanone could be reacted with an amine source. Alternatively, methods for the direct α-amination of carbonyl compounds could be adapted. researchgate.net The Hofmann–Löffler–Freytag reaction provides a pathway for the cyclization of N-halogenated amines to form pyrrolidines or piperidines via an intramolecular hydrogen atom transfer, demonstrating a method for C-H amination. wikipedia.org The synthesis of various amine-substituted cyclohexanes has been demonstrated, including the preparation of tetrafluorocyclohexylamines and amino-hydroxycyclohexanecarboxylic acids. beilstein-journals.orgrsc.org

Amination MethodSubstrate TypeReagentsProduct Type
Reductive AminationKetone or AldehydeAmine, Reducing Agent (e.g., NaBH3CN)Primary, Secondary, or Tertiary Amine pearson.com
α-AminationCarbonyl CompoundElectrophilic Nitrogen Sourceα-Amino Carbonyl Compound researchgate.net
Hofmann–Löffler–Freytag ReactionN-haloamineAcid, Heat or LightCyclic Amine (e.g., Pyrrolidine) wikipedia.org

This table outlines common amination strategies applicable to cyclohexane derivatives.

Coupling Reactions Utilizing Aminoethyl Precursors

The introduction of the aminoethyl moiety at the C4 position of the cyclohexanone ring is a critical transformation. This can be hypothetically achieved through nucleophilic addition to a suitable cyclohexanone precursor. A plausible starting material is 1,4-cyclohexanedione, where one carbonyl group is selectively protected, typically as a ketal, to prevent side reactions.

The addition of an aminoethyl nucleophile to the unprotected carbonyl group can be envisioned using several organometallic reagents. For instance, a Grignard reagent or an organolithium species derived from a protected 2-aminoethyl halide (e.g., N-(2-bromoethyl)phthalimide or Boc-protected 2-iodoethylamine) could be employed. The reaction would proceed via nucleophilic attack on the carbonyl carbon, and a subsequent acidic workup would hydrolyze the intermediate alkoxide and potentially the ketal, yielding the desired this compound core structure.

Another potential strategy involves the conjugate addition of a protected aminoethyl group to a cyclohexenone precursor, such as 4-hydroxycyclohex-2-enone. researchgate.net This Michael addition would likely be performed using a Gilman cuprate (B13416276) reagent, prepared from the corresponding organolithium species and a copper(I) salt. This approach would form the C-C bond at the beta-position of the enone, which would then require subsequent oxidation or functional group manipulation to install the ketone at the C1 position.

Stereochemical Control and Considerations in the Synthesis of this compound

The C4 position of the target molecule is a stereocenter. Therefore, controlling its absolute and relative stereochemistry is a primary concern in any synthetic design.

Diastereoselective synthesis becomes critical when one or more stereocenters already exist in the molecule, and the goal is to control the stereochemistry of the newly formed center in relation to the existing ones. While the target molecule itself has only one stereocenter, diastereoselective methods are foundational to enantioselective strategies and are relevant in hypothetical routes involving chiral precursors.

A powerful strategy for constructing substituted cyclohexanone rings with high diastereoselectivity is the Michael reaction. rsc.orgnih.gov For instance, a diastereoselective conjugate addition of a nitroalkane, such as nitroethane, to a chiral cyclohexenone derivative could establish the desired carbon skeleton. The nitro group in the resulting adduct serves as a masked amine, which can be revealed later through reduction (e.g., using H₂/Raney Ni or Zn/HCl). The facial selectivity of the nucleophilic attack on the enone would be directed by the existing stereocenters on the ring or by chiral catalysts, thus controlling the diastereomeric outcome.

The relative stereochemistry between the hydroxyl group and the incoming aminoethyl side chain at C4 is established during the nucleophilic addition step. In the case of adding an aminoethyl nucleophile to a ketone, the approach of the nucleophile can be influenced by steric hindrance from other substituents on the ring, leading to a preferred diastereomer.

To achieve an enantiomerically pure product, asymmetric synthesis strategies are essential. These methods create the C4 stereocenter with a preference for one enantiomer over the other.

Chiral Auxiliaries: A chiral auxiliary is a chiral moiety that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In a hypothetical synthesis, a chiral auxiliary, such as a derivative of (S)-(-)-1-phenylethylamine, could be condensed with a cyclohexanone precursor to form a chiral imine. Subsequent alkylation of the corresponding enamine with a protected 2-aminoethyl halide would proceed with high facial selectivity, directed by the steric and electronic properties of the auxiliary. After the key bond-forming step, the auxiliary is cleaved and can often be recovered for reuse.

Asymmetric Catalysis: This is often a more efficient approach where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. An asymmetric conjugate addition of a suitable two-carbon nucleophile (like a silylketene acetal (B89532) or a nitroethane equivalent) to a cyclohexenone can be catalyzed by chiral organocatalysts (e.g., proline derivatives or cinchona alkaloids) or chiral metal complexes. rsc.org For example, dienamine catalysis with a chiral primary amine can promote the direct, intermolecular vinylogous Michael addition of cyclohexenone derivatives to nitroalkenes, establishing two stereocenters with high fidelity. nih.gov Subsequent reduction of the nitro group would yield the desired aminoethyl side chain with controlled stereochemistry.

Protecting Group Chemistry in the Synthesis of this compound

The presence of three distinct functional groups—a ketone, a tertiary alcohol, and a primary amine—necessitates a robust protecting group strategy to prevent undesired side reactions during the synthesis.

An orthogonal protecting group strategy is one in which different functional groups are protected with groups that can be removed under distinct conditions, allowing for selective deprotection at various stages of the synthesis. Given the amine and hydroxyl groups in the target molecule, selecting an appropriate orthogonal pair is crucial.

The primary amine is typically protected as a carbamate, such as a tert-butoxycarbonyl (Boc) group, which is stable to a wide range of conditions but is readily cleaved with acid (e.g., trifluoroacetic acid, TFA). Alternatively, a benzyloxycarbonyl (Cbz) group can be used, which is stable to both acidic and basic conditions but is removed by catalytic hydrogenolysis (H₂/Pd-C).

The tertiary hydroxyl group can be protected as a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBS) ether. TBS ethers are stable to basic conditions and hydrogenolysis but are cleaved by fluoride (B91410) ion sources (e.g., tetrabutylammonium (B224687) fluoride, TBAF). Another option is a benzyl (B1604629) (Bn) ether, which is stable to acid and base but is removed by hydrogenolysis.

A suitable orthogonal pair would be a Boc-protected amine and a TBS-protected alcohol. The Boc group can be removed with acid while the TBS ether remains, and the TBS ether can be removed with fluoride while the Boc group is unaffected.

Table 1: Common Orthogonal Protecting Groups for Amine and Hydroxyl Functions

Functional Group Protecting Group Abbreviation Stable To Cleavage Conditions
Amine tert-butoxycarbonyl Boc Base, H₂, mild acid Strong acid (e.g., TFA)
Benzyloxycarbonyl Cbz Acid, Base H₂/Pd-C
9-Fluorenylmethoxycarbonyl Fmoc Acid, H₂ Base (e.g., Piperidine)
Hydroxyl tert-Butyldimethylsilyl TBS Base, H₂, mild acid Acid, Fluoride (TBAF)
Benzyl Bn Acid, Base H₂/Pd-C

The success of a synthetic route often hinges on the ability to selectively remove protecting groups without disturbing other parts of the molecule. The choice of deprotection reagents and conditions must be carefully tailored to the specific protecting groups used.

Following the orthogonal strategy outlined above (Boc-amine and TBS-hydroxyl), selective deprotection would proceed as follows:

Selective Deprotection of the Amine: To unmask the primary amine for a subsequent reaction (e.g., amide coupling), the Boc-protected intermediate would be treated with a solution of trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (B109758) (DCM). This reaction is typically fast and clean, leaving the TBS-protected hydroxyl group and the cyclohexanone moiety intact.

Selective Deprotection of the Hydroxyl Group: To reveal the tertiary alcohol, the TBS-protected intermediate would be treated with a fluoride source. Tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (B95107) (THF) is the most common method. These conditions are mild and will not affect the Boc-protected amine or the ketone.

If a non-orthogonal pair like Cbz (for the amine) and Bn (for the alcohol) were used, both groups would be cleaved simultaneously under catalytic hydrogenolysis conditions. While useful for final deprotection, this combination does not allow for selective manipulation of the amine and hydroxyl groups independently. Careful planning of the protection and deprotection sequence is therefore paramount to the successful synthesis of complex molecules like this compound.

Chemical Reactivity and Reaction Mechanisms of 4 2 Aminoethyl 4 Hydroxycyclohexan 1 One

Reactivity of the Ketone Functionality in 4-(2-Aminoethyl)-4-hydroxycyclohexan-1-one

The carbonyl group of the ketone is a primary site of reactivity, susceptible to attack by nucleophiles and serving as a handle for condensation and cyclization reactions.

Nucleophilic Addition Reactions

The electrophilic carbon of the carbonyl group in this compound is a prime target for nucleophiles. This reactivity is analogous to that of other cyclic ketones, such as 4-hydroxycyclohexanone (B83380). Nucleophilic addition can proceed via several mechanisms, often catalyzed by acid or base.

Under acidic conditions, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by weak nucleophiles. Conversely, basic conditions can deprotonate a nucleophile, increasing its reactivity.

Common nucleophilic addition reactions include:

Hydride Addition (Reduction): Treatment with reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the ketone to a secondary alcohol, yielding 4-(2-aminoethyl)cyclohexane-1,4-diol. The stereochemical outcome of this reduction can be influenced by the steric hindrance posed by the aminoethyl and hydroxyl groups at the C4 position.

Organometallic Reagents: Grignard reagents (RMgX) and organolithium compounds (RLi) add to the carbonyl group to form a new carbon-carbon bond, resulting in a tertiary alcohol after workup. The choice of the organometallic reagent allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups.

Cyanide Addition: The addition of cyanide, typically from a source like hydrogen cyanide (HCN) or a cyanide salt, forms a cyanohydrin. This reaction is often reversible and base-catalyzed.

NucleophileReagent ExampleProduct Type
Hydride (H⁻)Sodium borohydride (NaBH₄)Secondary alcohol
Alkyl/Aryl (R⁻)Grignard reagent (CH₃MgBr)Tertiary alcohol
Cyanide (CN⁻)Hydrogen cyanide (HCN)Cyanohydrin

This table is for illustrative purposes and specific reaction conditions would need to be optimized.

Condensation and Cyclization Reactions

The ketone functionality can participate in condensation reactions with amines and related compounds, leading to the formation of imines, enamines, and other nitrogen-containing heterocycles. The presence of the primary amino group in the same molecule opens up the possibility of intramolecular reactions.

Intermolecular Condensation:

Imine and Enamine Formation: In a reaction with a primary amine, the ketone can form an imine (Schiff base). With a secondary amine, an enamine is typically formed. These reactions are generally reversible and are often driven to completion by the removal of water.

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the carbonyl group into a carbon-carbon double bond, providing a route to various substituted cyclohexylidene derivatives.

Aldol (B89426) Condensation: Under basic or acidic conditions, the ketone can potentially undergo an aldol condensation with another enolizable carbonyl compound, though self-condensation is less likely due to the substitution at the alpha-positions.

Intramolecular Cyclization:

The proximity of the aminoethyl group to the ketone functionality allows for the possibility of intramolecular cyclization. Under appropriate conditions, the primary amine can act as an internal nucleophile, attacking the carbonyl carbon. This could lead to the formation of bicyclic structures, such as spirocyclic or bridged systems. For instance, an intramolecular Mannich-type reaction could potentially occur, where the amine, the ketone, and an external aldehyde (or another electrophile) react to form a new heterocyclic ring fused to the cyclohexane (B81311) core. The feasibility and outcome of such reactions would be highly dependent on the reaction conditions and the relative stability of the resulting ring systems.

Reactivity of the Hydroxyl Group

The tertiary hydroxyl group at the C4 position is a key functional handle, participating in a range of transformations including substitution, elimination, and oxidation/reduction reactions.

Alkylation and Acylation Reactions

The hydroxyl group can be converted into ethers and esters through alkylation and acylation, respectively. These reactions are often used to protect the hydroxyl group or to introduce new functional moieties.

Alkylation (Ether Formation): Deprotonation of the alcohol with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide (e.g., methyl iodide) yields an ether.

Acylation (Ester Formation): The hydroxyl group reacts with acylating agents such as acid chlorides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) in the presence of a base (e.g., pyridine) to form esters.

Reaction TypeReagent ExampleProduct Functional Group
AlkylationMethyl iodide (CH₃I)Ether
AcylationAcetyl chloride (CH₃COCl)Ester

This table provides general examples; specific reagents and conditions may vary.

Oxidation and Reduction Pathways

The tertiary nature of the hydroxyl group in this compound makes it resistant to direct oxidation under standard conditions that would typically oxidize primary or secondary alcohols. Strong oxidizing agents under harsh conditions would likely lead to cleavage of the carbon-carbon bonds.

Reduction of the hydroxyl group is also not a straightforward process and would require conversion to a better leaving group first, such as a tosylate, followed by reaction with a hydride reagent like lithium aluminum hydride.

Reactivity of the Aminoethyl Moiety

The primary amino group on the ethyl side chain is a potent nucleophile and a Brønsted-Lowry base. Its reactivity is central to many of the potential transformations of the molecule.

The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic, allowing it to react with a wide range of electrophiles:

Alkylation and Acylation: The amino group can be readily alkylated with alkyl halides to form secondary and tertiary amines, or even a quaternary ammonium (B1175870) salt with excess alkylating agent. Acylation with acid chlorides or anhydrides will form amides. These reactions are often used to protect the amino group or to build more complex molecular architectures.

Reaction with Carbonyls: As a primary amine, it can react with aldehydes and ketones to form imines. This includes the potential for an intramolecular reaction with the ketone functionality of the same molecule, as discussed previously.

Michael Addition: The amino group can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.

Pictet-Spengler Type Reactions: While a classical Pictet-Spengler reaction involves a β-arylethylamine, analogous intramolecular cyclizations involving the activation of a C-H bond adjacent to the ketone could be envisioned under specific catalytic conditions, leading to the formation of spirocyclic alkaloids. However, this would likely require specialized catalysts and conditions due to the aliphatic nature of the system.

The basicity of the amino group means it will readily react with acids to form an ammonium salt. This can be used to protect the amino group or to alter the solubility of the compound. The protonated form is no longer nucleophilic, which can be a useful strategy to prevent unwanted side reactions at the nitrogen atom during transformations at other parts of the molecule.

Reaction TypeElectrophile ExampleProduct Functional Group
AlkylationEthyl bromide (CH₃CH₂Br)Secondary Amine
AcylationAcetic anhydride (B1165640) ((CH₃CO)₂O)Amide
Imine FormationAcetoneImine

This table illustrates the general reactivity of the primary amino group.

Reactions of the Primary Amine Group

The primary amine group is a key reactive center in this compound. As a potent nucleophile and a base, it is expected to undergo a variety of characteristic reactions.

Acylation: The amine can readily react with acylating agents such as acyl chlorides or anhydrides to form stable amide derivatives. This reaction is fundamental in peptide synthesis and for introducing protecting groups.

Alkylation: Reaction with alkyl halides would lead to the formation of secondary, tertiary, and ultimately quaternary ammonium salts. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions.

Reductive Amination: While the molecule already contains an amine, this functional group can be used to modify other carbonyl compounds through reductive amination, showcasing its utility as a building block in more complex syntheses. nih.gov

Imine Formation: The primary amine can react with external aldehydes or ketones to form imines, also known as Schiff bases. libretexts.orglibretexts.org This reversible reaction is acid-catalyzed and is a cornerstone of dynamic covalent chemistry. masterorganicchemistry.com

Table 1: Predicted Reactions of the Primary Amine Group

Reaction Type Reagent Example Product Type
Acylation Acetyl chloride N-(2-(1-hydroxy-4-oxocyclohexyl)ethyl)acetamide
Alkylation Methyl iodide Secondary, Tertiary, or Quaternary amine
Imine Formation Benzaldehyde Schiff base / Imine

Formation of Cyclic Structures through Amine Reactivity

The proximity of the primary amine to the ketone carbonyl group within the same molecule makes intramolecular reactions highly probable. These reactions can lead to the formation of new cyclic structures, significantly altering the molecular architecture.

The most anticipated intramolecular reaction is the nucleophilic attack of the amine onto the carbonyl carbon of the ketone. This would form a hemiaminal intermediate. nih.gov Depending on the reaction conditions, this intermediate could then dehydrate to form a cyclic imine. The stability of the resulting ring structure (a spirocyclic system) would be a critical factor in determining the equilibrium position of this cyclization. The formation of five- or six-membered rings is generally favored. masterorganicchemistry.com Such intramolecular cyclizations are a common strategy in the synthesis of heterocyclic compounds. nih.govresearchgate.net

Role of the Amine in Catalytic Processes

The amine group in this compound can also play a role in catalysis. Primary amines are known to act as organocatalysts in various transformations. For instance, they can catalyze aldol reactions and Michael additions by forming nucleophilic enamine intermediates with ketones or aldehydes. researchgate.net

Given the bifunctional nature of the molecule (containing both an amine and a hydroxyl group), it could potentially act as a bifunctional catalyst. The amine could activate one substrate (e.g., via enamine formation) while the hydroxyl group activates a second substrate through hydrogen bonding. This cooperative catalysis can lead to high efficiency and stereoselectivity in certain reactions. While no specific catalytic applications for this molecule have been reported, the structural motif is present in many known organocatalysts. rsc.orgacs.org

Mechanistic Investigations of this compound Transformations

Detailed mechanistic investigations for this specific compound are not present in the current body of scientific literature. However, a theoretical analysis based on related systems allows for the postulation of likely reaction pathways and intermediates.

Elucidation of Reaction Pathways and Intermediates

Any transformation of this compound would likely proceed through well-established organic reaction intermediates.

Intramolecular Amine-Ketone Reaction: As mentioned, the key pathway would involve the formation of a hemiaminal intermediate . The mechanism would start with the nucleophilic attack of the lone pair of the nitrogen atom on the electrophilic carbonyl carbon. A subsequent proton transfer would yield the neutral hemiaminal. Under acidic conditions, the hydroxyl group of the hemiaminal could be protonated, turning it into a good leaving group (water), facilitating the formation of a cyclic iminium ion , which could then be deprotonated to form the cyclic imine. masterorganicchemistry.com

Enolization: The ketone can undergo enolization, forming an enol or enolate intermediate, particularly under acidic or basic conditions. The presence of the intramolecular amine group could potentially catalyze this process. rsc.org The resulting enolate is a powerful nucleophile and can participate in reactions such as alkylation or aldol condensations at the alpha-carbon.

Kinetic and Thermodynamic Aspects of Reactivity

Without experimental data, any discussion of kinetics and thermodynamics remains speculative. However, general principles can be applied.

Kinetics: The rate of the intramolecular cyclization would be highly dependent on the conformational flexibility of the cyclohexanone (B45756) ring and the ethylamine (B1201723) side chain. A conformation that brings the amine and ketone into close proximity would have a lower activation energy for the cyclization reaction. The reaction rate for imine formation is typically pH-dependent, with an optimal pH around 5. libretexts.orglibretexts.org

Derivatization and Analog Synthesis of 4 2 Aminoethyl 4 Hydroxycyclohexan 1 One

Synthesis of Substituted Cyclohexanone (B45756) Analogs and Homologs

The cyclohexanone core of 4-(2-Aminoethyl)-4-hydroxycyclohexan-1-one is amenable to a variety of synthetic transformations to generate analogs with modified ring structures. These modifications can influence the compound's conformational properties, polarity, and steric profile.

Key synthetic strategies include:

Aldol (B89426) Condensation: The ketone can undergo base- or acid-catalyzed aldol condensation with various aromatic or aliphatic aldehydes. This reaction typically forms α,β-unsaturated ketones, known as bis(arylidene)cyclohexanones, which can serve as C5-curcuminoid analogs. researchgate.net The reaction involves the deprotonation of an α-carbon, followed by nucleophilic attack on an aldehyde, and subsequent dehydration.

Stereoselective Reduction: The carbonyl group can be reduced to a secondary alcohol using various reducing agents. The choice of reagent, such as sodium borohydride (B1222165) or lithium aluminum hydride, can influence the stereochemistry of the resulting hydroxyl group. Asymmetric synthesis methods, including the use of chiral catalysts like (S)-proline, can yield specific enantiomers of hydroxycyclohexanone derivatives. researchgate.net

Ring Homologation: The six-membered cyclohexanone ring can be expanded to a seven-membered cycloheptanone (B156872) ring or contracted to a five-membered cyclopentanone (B42830) ring through various ring expansion/contraction methodologies. These modifications significantly alter the scaffold's three-dimensional shape.

Substitution at α-positions: The carbons adjacent to the ketone can be functionalized through enolate chemistry. Reactions such as alkylation, halogenation, or aminoxylation introduce substituents that can modulate the electronic and steric properties of the ring. researchgate.net For instance, proline-catalyzed aminoxylation with nitrosobenzene (B162901) can introduce a hydroxyl group at the α-position. researchgate.net

Table 1: Synthetic Strategies for Cyclohexanone Core Modification
Synthetic StrategyReagents/ConditionsResulting ModificationPotential Analog Type
Aldol CondensationAromatic Aldehydes, Base/Acid CatalystFormation of α,β-unsaturated ketone(2E,6E)-2,6-dibenzylidene-4-hydroxycyclohexanones researchgate.net
Stereoselective ReductionDIBAL, ZnCl2/DIBAL, (S)-prolineConversion of ketone to chiral alcoholCyclohexane-1,4-diol derivatives researchgate.net
α-AminoxylationNitrosobenzene, (S)-prolineIntroduction of hydroxyl group at C2/C6Substituted dihydroxycyclohexanones researchgate.net

Formation of Nitrogen-Containing Heterocycles from the Aminoethyl Group

The primary amine of the 2-aminoethyl side chain is a key nucleophilic center for the construction of various nitrogen-containing heterocycles. These transformations convert the acyclic side chain into a cyclic structure, which can impart conformational rigidity and introduce new interaction points for biological targets.

Common cyclization strategies include:

Condensation Reactions: The amino group can react with dicarbonyl compounds (e.g., 1,3-diketones) to form pyrazoles or with isocyanates and aziridines to yield imidazolidinones. nih.gov The reaction of an amine with an aldehyde or ketone followed by cyclization is a fundamental route to many heterocycles.

Dehydrative Cyclization: Catalytic methods, such as those using rhenium oxides (Re₂O₇) in solvents like hexafluoroisopropyl alcohol (HFIP), can facilitate the dehydrative cyclization of amino alcohols to form heterocycles like oxazolines or oxazines. organic-chemistry.org This process involves the in-situ activation of the hydroxyl group, followed by intramolecular nucleophilic attack by the amine.

Paal-Knorr Pyrrole (B145914) Synthesis: The primary amine can be condensed with a 1,4-dicarbonyl compound to form substituted pyrroles. nih.gov This reaction is a classic and reliable method for constructing the pyrrole ring system.

Pictet-Spengler Reaction: Condensation of the aminoethyl group with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization, can lead to the formation of tetrahydroisoquinoline or related fused heterocyclic systems, depending on the nature of the carbonyl compound used.

Table 2: Heterocycle Synthesis from the Aminoethyl Group
Heterocyclic SystemSynthetic MethodTypical Reagents
Imidazolidines/ImidazolidinonesCopper-catalyzed reactionAziridines, Imines, Isocyanates nih.gov
Oxazolines/OxazinesCatalytic Dehydrative CyclizationRe₂O₇ in HFIP organic-chemistry.org
PyrrolesPaal-Knorr Synthesis1,4-Dicarbonyl compounds nih.gov
1,2,3-TriazolesClick ChemistryAzide precursors, Alkynes

Conjugation and Linkage with Other Molecular Scaffolds

The primary amine and tertiary hydroxyl groups serve as chemical handles for conjugating this compound to other molecules, such as peptides, polymers, fluorescent dyes, or pharmacophores. The choice of linker and conjugation chemistry is critical for preserving the activity of both molecular entities.

Common conjugation approaches include:

Amide Bond Formation: The primary amine can be readily acylated by reacting with carboxylic acids, activated esters, or acid chlorides to form stable amide bonds. Coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used to facilitate this reaction. This method was used to couple a carboxylic acid with N,O-dimethylhydroxylamine to provide a Weinreb amide in the synthesis of certain anticancer agents. nih.gov

Reductive Amination: The primary amine can react with an aldehyde or ketone on another molecule to form an intermediate imine, which is then reduced with an agent like sodium cyanoborohydride (NaBH₃CN) to form a stable secondary amine linkage.

Ether Linkage: The tertiary hydroxyl group can be deprotonated with a strong base and reacted with an alkyl halide (Williamson ether synthesis) to form an ether linkage, although steric hindrance at the quaternary carbon may reduce reaction efficiency.

Ester Linkage: The tertiary alcohol can be esterified with a carboxylic acid or acid chloride. However, these esters may be prone to hydrolysis, which can be advantageous for designing prodrugs.

Design and Synthesis of Structure-Activity Relationship (SAR) Analogs for Fundamental Research

Systematic structural modification of this compound is essential for conducting structure-activity relationship (SAR) studies. SAR aims to identify the key structural features responsible for a compound's biological activity, guiding the design of more potent and selective analogs. nih.gov

A comprehensive SAR study on this scaffold would involve the synthesis of analogs with systematic variations at three main regions:

The Cyclohexanone Ring: Modifications include altering ring size (cyclopentanone, cycloheptanone), introducing substituents (e.g., methyl, fluoro) at various positions, and modifying the ketone (e.g., reduction to alcohol, formation of oxime).

The (2-Aminoethyl) Side Chain: Variations include changing the length of the alkyl chain (aminomethyl, aminopropyl), N-alkylation or N-acylation of the primary amine (e.g., dimethylamine, acetamide), and replacing the amine with other functional groups (e.g., thiol, guanidine).

The 4-Hydroxy Group: Modifications include inversion of stereochemistry, replacement with other groups (e.g., hydrogen, fluoro, methoxy), and esterification or etherification to probe the importance of the hydrogen-bonding capability of the hydroxyl group.

Table 3: Proposed Modifications for SAR Studies
Molecular RegionModification StrategyExample AnalogsRationale
Cyclohexanone RingRing size variation, substitution4-(2-Aminoethyl)-4-hydroxycyclopentan-1-oneProbe conformational requirements
Ketone reduction/derivatization4-(2-Aminoethyl)cyclohexane-1,4-diolEvaluate importance of carbonyl group
Aminoethyl Side ChainChain length modification4-(Aminomethyl)-4-hydroxycyclohexan-1-oneOptimize distance between amine and ring
N-Substitution4-(2-(Dimethylamino)ethyl)-4-hydroxycyclohexan-1-oneInvestigate role of amine basicity and H-bonding
4-Hydroxy GroupRemoval or replacement4-(2-Aminoethyl)cyclohexan-1-oneDetermine necessity of H-bond donor
Alkylation/Acylation4-(2-Aminoethyl)-4-methoxycyclohexan-1-oneProbe steric tolerance around the hydroxyl group

Structural Elucidation and Advanced Spectroscopic Analysis of 4 2 Aminoethyl 4 Hydroxycyclohexan 1 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed investigation of molecular structure in solution. It provides insights into the chemical environment of individual atoms, their connectivity, and spatial relationships, which are crucial for understanding the stereochemistry and conformational dynamics of cyclic systems like 4-(2-Aminoethyl)-4-hydroxycyclohexan-1-one.

The unambiguous assignment of proton (¹H) and carbon (¹³C) signals in the NMR spectra of this compound is accomplished through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H NMR: The 1D ¹H NMR spectrum is expected to show distinct signals for the protons of the cyclohexanone (B45756) ring and the aminoethyl side chain. The chemical shifts of the methylene (B1212753) protons on the ring would be influenced by the adjacent carbonyl, hydroxyl, and aminoethyl groups.

¹³C NMR: The ¹³C NMR spectrum would reveal signals for all carbon atoms in the molecule, with the carbonyl carbon appearing at a characteristic downfield shift (typically around 200-220 ppm).

COSY (Correlation Spectroscopy): This 2D experiment establishes proton-proton (¹H-¹H) coupling correlations, allowing for the identification of adjacent protons within the spin systems of the cyclohexanone ring and the aminoethyl side chain.

HMQC (Heteronuclear Multiple Quantum Coherence): The HMQC spectrum correlates directly bonded proton and carbon atoms, enabling the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is particularly valuable for identifying quaternary carbons and for connecting different spin systems, such as linking the aminoethyl side chain to the C4 position of the cyclohexanone ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations
C1 (C=O)-~210H2, H6
C2, C6~2.2-2.5~40H3, H5
C3, C5~1.8-2.1~30H2, H6, H4-substituents
C4-~70H3, H5, Hα (aminoethyl)
Cα (CH₂)~2.8-3.1~45Hβ (aminoethyl), H3, H5
Cβ (CH₂)~2.9-3.2~40Hα (aminoethyl)

Note: These are predicted values and may vary based on solvent and experimental conditions.

Substituted cyclohexanones exist in dynamic equilibrium between different conformations, primarily chair and boat forms, with the chair conformation generally being more stable. nih.gov The substituents can occupy either axial or equatorial positions. The conformational preference of the hydroxyl and aminoethyl groups at the C4 position of this compound can be investigated using NMR, primarily through the analysis of proton-proton coupling constants (³JHH).

The magnitude of the vicinal coupling constants between adjacent protons on the cyclohexanone ring is dependent on the dihedral angle between them, as described by the Karplus equation. Larger coupling constants are typically observed for axial-axial interactions compared to axial-equatorial or equatorial-equatorial interactions. Low-temperature NMR studies can "freeze out" the conformational equilibrium, allowing for the observation of individual conformers and a more precise determination of their relative populations. researchgate.net For 4-substituted cyclohexanones, the bulky substituent often prefers the equatorial position to minimize steric strain. acs.orgacs.org Theoretical calculations can also be employed alongside experimental NMR data to predict the most stable conformation. researchgate.net

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition and, consequently, the exact molecular formula of this compound (C₈H₁₅NO₂). The calculated exact mass for the protonated molecule [M+H]⁺ would be compared to the experimentally measured value to confirm the molecular formula with a high degree of confidence.

Interactive Data Table: HRMS Data for this compound

IonMolecular FormulaCalculated Exact Mass
[M+H]⁺C₈H₁₆NO₂⁺158.1181
[M+Na]⁺C₈H₁₅NNaO₂⁺180.0995

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the molecular ion) and its subsequent fragmentation to produce a spectrum of product ions. The analysis of these fragmentation patterns provides valuable structural information. For this compound, characteristic fragmentation pathways are expected to involve the loss of small neutral molecules and cleavage of the cyclohexanone ring and the side chain.

Drawing parallels from studies on similar structures like ketamine analogues, which are also cyclohexanone derivatives, several fragmentation pathways can be proposed. nih.gov Common fragmentation patterns for amines include alpha-cleavage. libretexts.org

Proposed Key Fragmentation Pathways:

Loss of Water (H₂O): Dehydration is a common fragmentation for alcohols, leading to an [M+H-H₂O]⁺ ion.

Loss of Ammonia (NH₃) or Aminoethyl Radical: Cleavage of the C4-Cα bond could lead to the loss of the aminoethyl group.

Ring Cleavage: The cyclohexanone ring can undergo various cleavage reactions, often initiated by the charge on the nitrogen atom or the carbonyl oxygen. This can lead to the loss of ethene (C₂H₄) or other small hydrocarbon fragments.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the side chain is a characteristic fragmentation for amines.

Interactive Data Table: Predicted MS/MS Fragments for this compound

Precursor Ion (m/z)Proposed Fragment IonNeutral Loss
158.1181[M+H-H₂O]⁺H₂O
158.1181[M+H-NH₃]⁺NH₃
158.1181[C₆H₉O₂]⁺C₂H₆N
158.1181[C₇H₁₂NO]⁺CH₂O

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional groups:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening resulting from hydrogen bonding.

N-H Stretch: The primary amine group will exhibit two medium-intensity bands in the 3300-3500 cm⁻¹ region.

C-H Stretch: Absorptions for the C-H bonds of the methylene groups will appear just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band around 1715 cm⁻¹ is indicative of the carbonyl group of the cyclohexanone ring. nih.gov The exact position can be influenced by ring strain and hydrogen bonding.

N-H Bend: A medium to strong absorption in the range of 1590-1650 cm⁻¹ corresponds to the scissoring vibration of the primary amine.

C-O Stretch: The stretching vibration of the C-O bond of the tertiary alcohol is expected to appear in the 1050-1150 cm⁻¹ region.

C-N Stretch: This vibration typically gives rise to a medium to weak absorption in the 1020-1250 cm⁻¹ range.

The vibrational properties of cyclohexanone and its derivatives have been studied, and the conformation of the ring can influence the vibrational frequencies. researchgate.netcdnsciencepub.com

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Hydroxyl (-OH)O-H Stretch3200-3600Strong, Broad
Amine (-NH₂)N-H Stretch3300-3500Medium (two bands)
Alkane (C-H)C-H Stretch2850-2960Medium to Strong
Ketone (C=O)C=O Stretch~1715Strong, Sharp
Amine (-NH₂)N-H Bend1590-1650Medium to Strong
Alcohol (C-O)C-O Stretch1050-1150Medium
Amine (C-N)C-N Stretch1020-1250Medium to Weak

X-ray Crystallography for Solid-State Structure Determination

In the case of cyclohexanone derivatives, X-ray crystallography can elucidate the chair or boat conformation of the cyclohexanone ring and the orientation of its substituents. This information is vital for understanding the compound's reactivity and biological activity.

A study on (2E,6E)-2,6-bis(3-nitrobenzylidene)cyclohexanone provides a practical example of the application of X-ray crystallography. researchgate.net The crystallographic data for this compound is summarized in the table below.

Parameter Value
Chemical Formula C20H16N2O5
Crystal System Monoclinic
Space Group P121/c1 (No. 14)
a (Å) 7.659(2)
b (Å) 12.168(3)
c (Å) 18.305(4)
β (°) 99.652(5)
Volume (ų) 1681.7
Z 4
Rgt(F) 0.081

Table 1: Crystallographic data for (2E,6E)-2,6-bis(3-nitrobenzylidene)cyclohexanone. researchgate.net

X-ray crystallography is an indispensable tool for the unambiguous determination of both relative and absolute stereochemistry in chiral molecules.

Relative Stereochemistry: This refers to the spatial arrangement of different stereocenters within the same molecule relative to each other. For cyclic compounds like cyclohexanone derivatives, this includes determining whether substituents are in cis or trans configurations. For instance, in a disubstituted cyclohexane (B81311), X-ray diffraction can definitively establish if two substituents are on the same side (cis) or opposite sides (trans) of the ring.

Absolute Stereochemistry: This describes the precise three-dimensional arrangement of atoms in a chiral molecule, distinguishing it from its non-superimposable mirror image (enantiomer). The determination of absolute configuration is possible through anomalous dispersion, an effect that occurs when the X-ray wavelength is near the absorption edge of a heavy atom in the crystal.

In the case of (2E,6E)-2,6-bis(3-nitrobenzylidene)cyclohexanone, the molecule possesses stereochemistry at the exocyclic double bonds. The designation (2E,6E) indicates that both benzylidene groups have an E configuration, where the higher priority groups on each carbon of the double bond are on opposite sides. This relative stereochemistry is readily confirmed by the X-ray diffraction data.

The arrangement of molecules in a crystal lattice is governed by a variety of intermolecular interactions, including hydrogen bonds, van der Waals forces, and π-π stacking. Understanding these interactions is crucial for predicting and controlling the physical properties of crystalline materials, such as solubility and melting point.

In the crystal structure of (2E,6E)-2,6-bis(3-nitrobenzylidene)cyclohexanone, the presence of nitro groups and the carbonyl group allows for the formation of specific intermolecular interactions. While the referenced study does not provide an in-depth analysis of the hydrogen bonding network, it is expected that weak C-H···O hydrogen bonds would play a role in the crystal packing, linking the molecules into a three-dimensional architecture. researchgate.net

For the target compound, this compound, the presence of a primary amine (-NH2) and a hydroxyl (-OH) group would lead to a much more extensive and robust hydrogen bonding network. The -OH group can act as a hydrogen bond donor and acceptor, while the -NH2 group can act as a hydrogen bond donor. These strong, directional interactions would likely dominate the crystal packing, leading to the formation of well-defined supramolecular structures.

The types of hydrogen bonds that could be anticipated in the crystal structure of this compound are summarized below:

Hydrogen Bond Type Donor Acceptor
O-H···OHydroxyl GroupCarbonyl or Hydroxyl Group
O-H···NHydroxyl GroupAmino Group
N-H···OAmino GroupCarbonyl or Hydroxyl Group
N-H···NAmino GroupAmino Group

Table 2: Potential Hydrogen Bonding Interactions in this compound.

Computational Chemistry and Molecular Modeling of 4 2 Aminoethyl 4 Hydroxycyclohexan 1 One

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. icm.edu.plresearchgate.net For a novel compound like 4-(2-Aminoethyl)-4-hydroxycyclohexan-1-one, DFT could provide fundamental insights into its electronic properties.

Electronic Structure and Molecular Orbital Analysis

A theoretical DFT analysis would typically involve the calculation of the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter for determining molecular reactivity, with a smaller gap often indicating higher reactivity. nih.gov The distribution of these orbitals would reveal the most probable sites for electrophilic and nucleophilic attack. For instance, the lone pairs on the oxygen and nitrogen atoms would be expected to contribute significantly to the HOMO, while the carbonyl group would likely be a major contributor to the LUMO.

Energetics of Conformational Isomers and Tautomers

The cyclohexanone (B45756) ring in this compound can exist in several conformations, such as chair, boat, and twist-boat forms. nih.gov DFT calculations would be instrumental in determining the relative energies of these conformers, thus predicting the most stable three-dimensional structure of the molecule. Furthermore, the presence of the ketone and hydroxyl groups raises the possibility of keto-enol tautomerism. Quantum chemical calculations could precisely quantify the energy difference between the tautomers, indicating which form is predominant under various conditions.

Molecular Dynamics (MD) Simulations

MD simulations provide a means to study the dynamic behavior of molecules over time, offering a "computational microscope" to observe molecular motions and interactions. nih.gov

Conformational Analysis in Solution and Gas Phase

While DFT can predict static, minimum-energy conformations, MD simulations can explore the conformational landscape of this compound in a more dynamic context. nih.gov By simulating the molecule in both the gas phase and in solution, researchers could observe transitions between different conformations and understand the flexibility of the cyclohexanone ring and the aminoethyl side chain. mdpi.com This is crucial for understanding how the molecule might interact with biological targets or other molecules.

Solvent Effects on Molecular Conformation and Dynamics

The presence of a solvent can significantly influence the conformation and dynamics of a molecule. dhu.edu.cn MD simulations explicitly including solvent molecules (e.g., water) would be necessary to accurately model the behavior of this compound in a realistic environment. These simulations would reveal how hydrogen bonding between the molecule's hydroxyl and amino groups and the solvent affects its preferred conformation and dynamic motions.

Mechanistic Studies using Computational Methods

Computational methods, particularly DFT, are invaluable for elucidating reaction mechanisms. escholarship.org For this compound, these methods could be used to study a variety of potential reactions. For example, the mechanism of its formation or its subsequent reactions could be modeled. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out, providing insights into the reaction's feasibility and kinetics.

Transition State Analysis for Reaction Pathways

Transition state analysis is a cornerstone of computational chemistry for investigating reaction mechanisms. It involves locating the transition state (TS) on a potential energy surface, which corresponds to the highest energy point along the reaction coordinate. The energy of this state, the activation energy, is a critical parameter for determining the rate of a chemical reaction. For this compound, several intramolecular reactions could be envisaged, such as cyclization reactions involving the amine and ketone functionalities.

Computational approaches, particularly Density Functional Theory (DFT), are frequently employed to model such reactions and calculate their thermodynamic parameters. e3s-conferences.org The process begins with the optimization of the ground state geometries of the reactant and the proposed product. Subsequently, a transition state search is performed to locate the saddle point on the potential energy surface connecting the reactant and product. Frequency calculations are then carried out to confirm the nature of the stationary points; a minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For instance, a potential intramolecular cyclization of this compound could lead to the formation of a bicyclic product. Transition state calculations would be crucial in determining the feasibility of such a reaction by providing the activation energy barrier. e3s-conferences.org A high activation energy would suggest that the reaction is slow under normal conditions, whereas a low barrier would indicate a more facile process.

To illustrate, consider a hypothetical intramolecular cyclization. The calculated thermodynamic parameters for such a reaction pathway would be crucial for its understanding. The table below presents a hypothetical set of data for a proposed cyclization reaction, as might be obtained from DFT calculations.

Parameter Reactant Transition State Product
Relative Energy (kcal/mol)0.0+25.4-10.2
Enthalpy (Hartree)-554.78-554.74-554.80
Gibbs Free Energy (Hartree)-554.72-554.68-554.74

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

This hypothetical data suggests that the reaction is exergonic (product is more stable than the reactant) but has a significant activation barrier, which would influence the reaction rate.

Reaction Coordinate Mapping and Energy Profiles

Reaction coordinate mapping, also known as potential energy surface (PES) scanning, is a computational technique used to visualize the energy changes as a molecule transforms from reactant to product. libretexts.org The reaction coordinate is a geometric parameter that changes continuously during the reaction, such as a bond length, bond angle, or dihedral angle. By systematically varying the reaction coordinate and calculating the energy at each point, an energy profile for the reaction can be constructed.

This profile provides a visual representation of the reaction pathway, including the energies of reactants, products, intermediates, and transition states. saskoer.ca For this compound, mapping the reaction coordinate for a potential intramolecular reaction would reveal the energetic landscape of the transformation. For example, in a cyclization reaction, the distance between the nucleophilic nitrogen atom of the aminoethyl group and the electrophilic carbon atom of the ketone could be chosen as the reaction coordinate.

The resulting energy profile would show the initial increase in energy as the reactants approach the transition state, followed by a decrease in energy to form the product. digitellinc.com Any local minima along the reaction path would indicate the presence of stable intermediates. The shape of the energy profile provides valuable information about the mechanism of the reaction. A single peak would suggest a concerted mechanism, while the presence of valleys would indicate a stepwise process with one or more intermediates.

Below is an illustrative energy profile for a hypothetical reaction of this compound, plotting the potential energy against the reaction coordinate.

Reaction Coordinate (Å) Potential Energy (kcal/mol)
3.50.0
3.05.2
2.515.8
2.025.4
1.510.1
1.0-10.2

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

This profile visually represents the energy barrier that must be overcome for the reaction to proceed.

Ligand-Protein Docking and Interaction Modeling for Mechanistic Hypotheses

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nottingham.ac.uk In the context of drug discovery, docking is often used to predict the binding mode of a small molecule ligand to the active site of a protein. For this compound, docking studies could be employed to generate hypotheses about its potential biological targets and the mechanism of interaction.

The process of ligand-protein docking involves several steps. First, a three-dimensional structure of the target protein is obtained, typically from a repository like the Protein Data Bank (PDB). Then, the ligand, in this case, this compound, is prepared in a 3D format. The docking software then samples a large number of possible conformations and orientations of the ligand within the protein's binding site. Each of these "poses" is then scored based on a scoring function that estimates the binding affinity.

The results of a docking study can provide valuable insights into the potential interactions between the ligand and the protein. For example, it can identify key amino acid residues in the protein's active site that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. researchgate.net These interactions are crucial for the stability of the ligand-protein complex.

For this compound, the presence of hydrogen bond donors (the hydroxyl and amino groups) and a hydrogen bond acceptor (the ketone oxygen) suggests that it could form multiple hydrogen bonds with a protein target. A hypothetical docking study into a kinase active site, for instance, might reveal interactions with key residues. The table below presents a hypothetical summary of such interactions.

Interacting Residue Interaction Type Distance (Å)
ASP 145Hydrogen Bond (with -OH)2.1
LYS 72Hydrogen Bond (with C=O)2.5
GLU 91Salt Bridge (with -NH3+)3.2
VAL 23Hydrophobic Interaction3.8
LEU 132Hydrophobic Interaction4.1

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Such a model of interaction can form the basis for mechanistic hypotheses about how the compound might exert a biological effect, for example, by inhibiting an enzyme's activity. These computational predictions can then guide further experimental studies to validate the proposed mechanism.

Applications of 4 2 Aminoethyl 4 Hydroxycyclohexan 1 One in Chemical Synthesis and Materials Science Research

Role as a Key Intermediate in Complex Organic Synthesis

There is no specific information available in scientific literature detailing the use of 4-(2-Aminoethyl)-4-hydroxycyclohexan-1-one as a key intermediate in the synthesis of complex organic molecules. While its structure suggests potential for such applications, no documented examples have been found.

Use as a Building Block for the Construction of Diverse Chemical Structures

Information regarding the use of this compound as a building block for constructing diverse chemical structures is not present in the available research. Chemical building blocks are typically compounds that can be readily incorporated into larger molecules, and while this compound has the structural requisites, its actual use in this capacity is not reported.

Exploration in Coordination Chemistry as a Ligand for Metal Ions

A search of coordination chemistry literature did not yield any studies where this compound was explored as a ligand for metal ions. The presence of nitrogen and oxygen donor atoms suggests it could potentially form coordination complexes, but no research has been published on this topic.

Potential in Functional Polymer Design and Synthesis

There is no available data on the potential or actual use of this compound in the design and synthesis of functional polymers. Its bifunctional nature could theoretically allow it to participate in polymerization reactions, but this has not been documented in the scientific literature.

A comprehensive search of scientific literature and databases has revealed no specific research data on the in vitro biological interactions and molecular mechanisms of the chemical compound “this compound”. The required information to fulfill the detailed outline provided in the user request is not available in the public domain.

Specifically, there are no published studies on:

Enzyme inhibition or activation assays for this compound.

Receptor binding studies or affinity data.

Elucidation of its molecular mechanism of action.

Identification of its potential biological targets or pathways.

Analyses of its interaction with biomolecules such as proteins, DNA, or lipids.

Without primary research data, it is impossible to generate a thorough, informative, and scientifically accurate article that adheres to the strict and detailed outline requested. The creation of data tables and detailed research findings is contingent on the existence of such foundational scientific work, which could not be located for this specific compound.

Therefore, the article on the "Biological Interactions and Molecular Mechanisms of this compound (In Vitro Studies Focus)" cannot be generated at this time. Further scientific investigation into this specific molecule would be required before such a document could be accurately written.

Biological Interactions and Molecular Mechanisms of 4 2 Aminoethyl 4 Hydroxycyclohexan 1 One in Vitro Studies Focus

Interaction with Biomolecules (e.g., Proteins, DNA, Lipids)

Characterization of Binding Sites and Modes

There is no available information in the scientific literature regarding the specific binding sites or binding modes of 4-(2-Aminoethyl)-4-hydroxycyclohexan-1-one with any biological macromolecules. In vitro binding assays, X-ray crystallography, or NMR spectroscopy studies would be required to determine its potential targets and interaction mechanisms.

Induced Conformational Changes in Biomolecules

No studies have been published that describe any conformational changes induced in biomolecules upon binding of this compound. Techniques such as circular dichroism, fluorescence resonance energy transfer (FRET), or computational modeling would be necessary to investigate such effects.

Future Directions and Emerging Research Avenues for 4 2 Aminoethyl 4 Hydroxycyclohexan 1 One

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 4-(2-Aminoethyl)-4-hydroxycyclohexan-1-one and its analogs will likely prioritize sustainability, efficiency, and atom economy. mdpi.com Modern synthetic strategies are increasingly moving away from traditional, often harsh, batch processes towards greener and more sophisticated methods.

Biocatalysis: One of the most promising avenues is the use of enzymes as biocatalysts. nih.gov Ene-reductases, for instance, could be employed for the stereoselective reduction of a corresponding cyclohexenone precursor. nih.gov Baeyer-Villiger monooxygenases might also be engineered to introduce hydroxyl groups with high regioselectivity and stereoselectivity. researchgate.net The use of whole-cell systems could circumvent the need for costly enzyme purification and cofactor regeneration, making the process more economically viable. sphinxsai.com

Tandem and Cascade Reactions: Tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represent another key area of development. thieme-connect.compkusz.edu.cn A potential strategy could involve a tandem carbene and photoredox-catalyzed process for the convergent synthesis of the substituted cyclohexanone (B45756) core. nih.gov Such approaches significantly reduce waste, energy consumption, and reaction time compared to traditional multi-step syntheses.

Flow Chemistry: Continuous flow chemistry offers enhanced safety, scalability, and control over reaction parameters. chemicalindustryjournal.co.ukmdpi.com For the synthesis of this compound, flow reactors could be particularly advantageous for handling potentially hazardous intermediates or reagents. nih.govresearchgate.net This technology allows for rapid optimization and can be integrated with in-line purification and analysis, streamlining the entire manufacturing process. rsc.org

Synthetic ApproachPotential AdvantagesKey Research Focus
Biocatalysis High stereoselectivity, mild reaction conditions, reduced environmental impact. nih.govEnzyme discovery and engineering, process optimization.
Tandem Reactions Increased efficiency, atom economy, reduced waste. nih.govacs.orgCatalyst design, exploration of novel reaction cascades.
Flow Chemistry Enhanced safety, scalability, precise process control. chemicalindustryjournal.co.ukmdpi.comReactor design, integration of multi-step syntheses.

Exploration of Advanced Derivatization Strategies for Functional Materials

The three distinct functional groups of this compound (ketone, hydroxyl, and amine) provide versatile handles for derivatization, opening doors to a wide array of functional materials.

Polymer and Supramolecular Chemistry: The primary amine and hydroxyl groups are ideal for polymerization reactions. They can serve as monomers for the synthesis of novel polyamides, polyesters, or polyurethanes with unique thermal and mechanical properties. Furthermore, these functional groups can participate in non-covalent interactions, such as hydrogen bonding, making the molecule a valuable building block for self-assembling supramolecular structures like gels, liquid crystals, or molecular capsules.

Photoresponsive Materials: The cyclohexanone core can be modified to create photoresponsive materials. For example, derivatization with chromophores could lead to compounds that undergo reversible photochemical reactions. uci.edu These materials could find applications in optical data storage, molecular switches, and smart coatings.

Bioactive Scaffolds: The inherent functionality of the molecule makes it an excellent starting point for the synthesis of libraries of compounds with potential biological activity. Cyclohexanone derivatives have been investigated for a range of therapeutic applications, including as anticancer agents and enzyme inhibitors. ontosight.airesearchgate.netnih.govscielo.br Derivatization of the amino and hydroxyl groups could lead to new classes of compounds for drug discovery. ontosight.ai

Deepening Mechanistic Insights through Advanced Spectroscopy and Computation

A thorough understanding of the structural and electronic properties of this compound is crucial for its rational design and application. A combination of advanced spectroscopic techniques and computational modeling will be instrumental in achieving this.

Advanced Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR): Multi-dimensional NMR techniques (COSY, HSQC, HMBC) will be essential for unambiguously confirming the structure and assigning the proton and carbon signals. chemicalbook.comchemicalbook.comnih.gov Advanced NMR methods can also be used to study the conformational dynamics of the cyclohexanone ring in solution. nih.gov

Infrared (IR) and Raman Spectroscopy: These techniques will provide valuable information about the vibrational modes of the functional groups, which can be used to study intermolecular interactions, such as hydrogen bonding. nih.govyoutube.com

Mass Spectrometry (MS): High-resolution mass spectrometry will be critical for confirming the molecular weight and elemental composition. Tandem MS (MS/MS) can be used to elucidate fragmentation patterns, which can aid in structural characterization.

Computational Chemistry:

Density Functional Theory (DFT): DFT calculations will be a powerful tool for investigating the molecule's properties. researchgate.netresearchgate.netmdpi.comrsc.org These calculations can predict the most stable conformation of the cyclohexanone ring, which is known to exist in various forms such as the chair and boat conformations. researchgate.netyoutube.comacs.orgmaricopa.edu DFT can also be used to calculate spectroscopic properties (NMR, IR), which can be compared with experimental data to validate the computational model. nih.gov Furthermore, DFT can provide insights into the reaction mechanisms of derivatization reactions, helping to predict product distributions and optimize reaction conditions. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the molecule and its interactions with other molecules, such as solvents or biological macromolecules, over time.

TechniqueInformation GainedResearch Application
NMR Spectroscopy Structural elucidation, conformational analysis. chemicalbook.comnih.govQuality control, stereochemical assignment.
IR/Raman Spectroscopy Vibrational modes, functional group identification. nih.govStudy of intermolecular interactions.
Mass Spectrometry Molecular weight, fragmentation patterns.Structural confirmation, impurity profiling.
DFT Calculations Stable conformations, electronic properties, reaction pathways. researchgate.netresearchgate.netMechanistic studies, prediction of reactivity.

Integration into Interdisciplinary Chemical Biology Research

The structural features of this compound make it an attractive candidate for applications in chemical biology, an interdisciplinary field that uses chemical tools to study and manipulate biological systems.

Development of Chemical Probes: The molecule can serve as a scaffold for the development of chemical probes to study biological processes. researchgate.netmpg.de For example, by attaching a fluorescent reporter group, it could be converted into a probe for imaging specific cellular components or events. acs.org Its ability to participate in hydrogen bonding and potentially chelate metal ions could be exploited in the design of sensors for biologically important analytes.

Enzyme Inhibitor Design: The cyclohexanone scaffold is present in various known enzyme inhibitors. mdpi.comresearchgate.netacs.org The amino and hydroxyl groups of this compound can be modified to target the active sites of specific enzymes. This could lead to the discovery of new inhibitors for enzymes implicated in diseases such as cancer or neurodegenerative disorders. For instance, ketamine, a cyclohexanone derivative, is known for its anesthetic and antidepressant properties. wikipedia.org

Drug Discovery and Delivery: The molecule could serve as a versatile building block in drug discovery programs. ontosight.aiontosight.airesearchgate.net Its functional groups allow for the straightforward synthesis of a diverse library of derivatives for high-throughput screening. Furthermore, its hydrophilic nature could be advantageous for improving the solubility and pharmacokinetic properties of drug candidates.

Q & A

Basic: What synthetic routes are available for 4-(2-Aminoethyl)-4-hydroxycyclohexan-1-one, and how can purification be optimized?

Answer:
The synthesis typically involves a multi-step approach:

  • Condensation : Reacting cyclohexanone derivatives with ethylenediamine under controlled pH to introduce the aminoethyl group. Protecting groups (e.g., tert-butoxycarbonyl, BOC) may be used to prevent side reactions at the hydroxyl and amine sites .
  • Oxidation/Reduction : Selective oxidation or reduction steps to stabilize the hydroxyl group while preserving the ketone functionality. For example, NaBH4 reduction under anhydrous conditions can selectively reduce intermediates without affecting the amine .
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) is effective for isolating the compound. Recrystallization using polar solvents (e.g., ethanol/water mixtures) improves crystallinity .

Advanced: How can advanced spectroscopic and crystallographic techniques resolve structural ambiguities in this compound?

Answer:

  • NMR Spectroscopy : 2D NMR (e.g., HSQC, HMBC) clarifies connectivity between the aminoethyl, hydroxyl, and cyclohexanone moieties. Solvent-induced shifts in DMSO-d6 highlight hydrogen bonding between the hydroxyl and amine groups .
  • X-ray Crystallography : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) resolves stereochemistry and crystal packing. Challenges include obtaining high-quality crystals due to hygroscopicity; slow evaporation from acetone/water mixtures is recommended .

Basic: What experimental designs are suitable for assessing its enzyme inhibition activity?

Answer:

  • Enzyme Assays : Use kinetic assays (e.g., spectrophotometric monitoring of substrate conversion) with purified enzymes (e.g., oxidoreductases). The Bradford method ensures accurate protein quantification for consistent enzyme concentrations.
  • Dose-Response Curves : Vary compound concentrations (1 nM–100 µM) to calculate IC50. Include positive controls (e.g., known inhibitors) and blanks to account for solvent effects.

Advanced: How do solvent polarity and pH influence the reactivity of its aminoethyl and hydroxyl groups?

Answer:

  • pH Effects : In acidic conditions (pH < 5), the amine group protonates, reducing nucleophilicity. At pH > 9, the hydroxyl group deprotonates, enhancing its leaving ability in substitution reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates in SN2 reactions, while protic solvents (e.g., ethanol) favor hydrogen bonding, altering reaction kinetics .

Advanced: How to develop a validated HPLC method for quantifying this compound in biological matrices?

Answer:

  • Column Selection : Use a C18 reverse-phase column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) for optimal resolution.
  • Validation : Assess linearity (1–100 µg/mL, R² > 0.99), LOD (0.5 µg/mL), and LOQ (1.5 µg/mL). Include spike-and-recovery tests in plasma or tissue homogenates to validate matrix compatibility .

Advanced: Can molecular docking predict its binding affinity to neurological targets?

Answer:

  • Software : Use AutoDock Vina or Schrödinger Suite for docking simulations. Parameterize the compound’s partial charges using Gaussian09 at the B3LYP/6-31G* level.
  • Validation : Compare docking scores with experimental IC50 values from kinase inhibition assays. Discrepancies may arise from solvent entropy effects not modeled in silico .

Intermediate: What stability studies are required for long-term storage?

Answer:

  • Forced Degradation : Expose the compound to heat (60°C), light (UV, 254 nm), and humidity (75% RH) for 14 days. Monitor degradation via HPLC; common products include oxidized cyclohexanone derivatives .
  • Storage Recommendations : Store in amber vials under argon at -20°C. Desiccants (e.g., silica gel) prevent hygroscopic degradation .

Advanced: How to address stereochemical challenges during synthesis?

Answer:

  • Chiral Catalysts : Use (R)-BINAP or Jacobsen catalysts to induce enantioselectivity in asymmetric aminolysis steps .
  • Chiral HPLC : Separate enantiomers using a Chiralpak IA column (hexane/isopropanol, 90:10). Circular dichroism (CD) spectroscopy confirms absolute configuration .

Advanced: What mechanistic insights can isotope labeling provide for its reactions?

Answer:

  • Deuterium Tracing : Incorporate deuterium at the aminoethyl group (via D2O exchange) to study proton transfer in acid-catalyzed reactions. Monitor using LC-MS .
  • 18O Labeling : Introduce 18O at the ketone oxygen to track nucleophilic attack pathways in substitution reactions. Isotope ratios are quantified via mass spectrometry .

Intermediate: How to evaluate its cytotoxicity in neuronal cell lines?

Answer:

  • Cell Viability Assays : Treat SH-SY5Y cells with 1–100 µM compound for 24–72 hours. Measure viability via MTT assay; compare to untreated controls.
  • Apoptosis Markers : Use flow cytometry (Annexin V/PI staining) to distinguish necrotic vs. apoptotic pathways. Include ROS scavengers (e.g., NAC) to test oxidative stress involvement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.